Physicochemical Fingerprint: LogP and pKa Differentiation from Non-Fluorinated and Regioisomeric Analogs
2-(Trifluoromethyl)pyrimidin-4-amine possesses a computed XLogP3 of 0.8 [1] and a predicted pKa of 1.53 ± 0.10 . In contrast, the non-fluorinated analog 2-Methylpyrimidin-4-amine (CAS 74-69-1) has a higher predicted LogP (~0.4) and a significantly higher pKa (>3), reflecting the absence of the electron-withdrawing -CF3 group. The regioisomer 2-Amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6) shows a predicted pKa of 1.90 ± 0.10, approximately 0.4 log units higher [2]. The ΔpKa ≈ 0.37 between the two regioisomers directly reflects the difference in electronic influence when -CF3 is ortho vs. para to the ring nitrogens, altering hydrogen-bonding capacity and protonation state at physiological pH. Additionally, the target compound's melting point (180-181 °C, experimentally observed ) is substantially higher than that of 2-Methylpyrimidin-4-amine (204-205 °C), indicating different crystal packing energetics relevant to formulation and solid-state handling.
| Evidence Dimension | Computed LogP (XLogP3) and predicted pKa |
|---|---|
| Target Compound Data | XLogP3 = 0.8; pKa (predicted) = 1.53 ± 0.10; Melting point = 180-181 °C |
| Comparator Or Baseline | 2-Methylpyrimidin-4-amine: LogP ~0.4, pKa >3, mp 204-205 °C. 2-Amino-4-(trifluoromethyl)pyrimidine: pKa 1.90 ± 0.10. |
| Quantified Difference | ΔpKa ≈ 0.37 vs. regioisomer; ΔpKa >1.5 vs. 2-methyl analog; ΔLogP ≈ +0.4 vs. 2-methyl analog; Δmp ≈ -24 °C vs. 2-methyl analog. |
| Conditions | Computed values from PubChem XLogP3 and ChemicalBook predicted pKa; experimental melting points from vendor datasheets. |
Why This Matters
For medicinal chemists selecting a pyrimidine fragment, a pKa shift of 0.37 units between regioisomers can alter the ionization state at physiological pH, directly affecting solubility, permeability, and target binding—making CAS verification critical for reproducible SAR.
- [1] PubChem. 2-(Trifluoromethyl)pyrimidin-4-amine. Computed Descriptors: XLogP3 = 0.8. View Source
- [2] Chemhome123. 2-Amino-4-(trifluoromethyl)pyrimidine CAS#:16075-42-6. Predicted pKa: 1.90±0.10. View Source
